Lexibulin dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

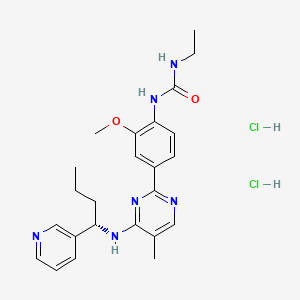

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H32Cl2N6O2 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea;dihydrochloride |

InChI |

InChI=1S/C24H30N6O2.2ClH/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2;;/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30);2*1H/t19-;;/m0../s1 |

InChI Key |

HGDCRTLMRFHNOZ-TXEPZDRESA-N |

Isomeric SMILES |

CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl |

Canonical SMILES |

CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl |

Origin of Product |

United States |

Methodological & Application

Protocol for the Dissolution of Lexibulin Dihydrochloride in DMSO for Experimental Use

Application Note

Lexibulin dihydrochloride is a potent, orally active inhibitor of tubulin polymerization.[1] It demonstrates significant cytotoxic and vascular-disrupting activities, making it a compound of interest in cancer research.[1] By inhibiting tubulin polymerization, Lexibulin blocks the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][3] This disruption of microtubule dynamics also affects tumor vasculature, contributing to its anti-cancer effects.[2][3]

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro and in vivo studies. This document provides a detailed protocol for the dissolution of this compound in DMSO, along with guidelines for storage and use in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its dissolution in DMSO are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 507.46 g/mol | [4] |

| Solubility in DMSO | Soluble | [4] |

| Recommended Stock Solution Concentration | 10 mM | [2] |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [4] |

| Final DMSO Concentration in Cell Culture | < 0.5% | [5] |

Experimental Protocol: Dissolution of this compound in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[2]

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-dissolution Handling: If the this compound powder is adhered to the vial, centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom.[2]

-

Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 507.46 g/mol = 0.50746 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Adding DMSO: Add the appropriate volume of high-purity DMSO to the powder. For the example above, add 1 mL of DMSO. It is recommended to use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[6]

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, sonicate the solution for 10-15 minutes.[2] Gentle warming to 37°C can also aid in dissolution.

-

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

-

Dilution for Cell-Based Assays:

When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity. The final DMSO concentration in the cell culture medium should be less than 0.5%.[5] A step-wise dilution is recommended to avoid precipitation of the compound.

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for dissolving this compound in DMSO.

Signaling Pathway of Lexibulin

Caption: Simplified signaling pathway of Lexibulin's mechanism of action.

References

Application Note: Visualizing Lexibulin Dihydrochloride-Induced Microtubule Disruption Using Immunofluorescence

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of microtubule integrity in cultured cells following treatment with Lexibulin dihydrochloride (CYT-997). Lexibulin is a potent, orally active small molecule that inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and apoptosis. This protocol details the use of immunofluorescence microscopy to visualize these effects, offering a robust method for researchers in oncology and cell biology to assess the cellular impact of this and other microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a key target for anticancer drug development. This compound is an inhibitor of tubulin polymerization, disrupting microtubule-containing structures. Treatment of cancer cell lines with Lexibulin leads to a rapid and reversible reorganization and destruction of the microtubule network. This disruption blocks cells in the G2/M phase of the cell cycle and ultimately induces apoptosis, highlighting its potential as a therapeutic agent.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and organization of specific proteins. By using antibodies specific to tubulin subunits (e.g., α-tubulin), the intricate microtubule network can be stained and imaged. This allows for a direct visual assessment of the effects of compounds like Lexibulin. This application note provides a step-by-step IF protocol, from cell culture and drug treatment to imaging and quantitative analysis.

Mechanism of Action of Lexibulin

Lexibulin functions by directly interfering with the assembly of tubulin dimers (α- and β-tubulin) into microtubules. By inhibiting polymerization, the drug shifts the equilibrium towards depolymerization, leading to a net loss of microtubule filaments. This collapse of the microtubule cytoskeleton has profound downstream consequences, primarily affecting dividing cells. The mitotic spindle cannot form correctly, triggering the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately activates the apoptotic cell death pathway.

Experimental Protocols

Required Materials

-

Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), or other adherent cell line of interest.

-

Reagents:

-

This compound (CYT-997)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton™ X-100, 0.25% in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary Antibody: Mouse anti-α-tubulin antibody (e.g., 1:1000 dilution)

-

Secondary Antibody: Goat anti-mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 488 (e.g., 1:1000 dilution)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL)

-

Antifade Mounting Medium

-

-

Equipment:

-

Sterile cell culture plates with glass coverslips or glass-bottom imaging plates (e.g., 24-well)

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filters (e.g., DAPI, FITC/Alexa Fluor 488)

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler™)

-

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol.

Detailed Protocol

5.1 Cell Seeding

-

Place sterile 12 mm glass coverslips into the wells of a 24-well plate.

-

Trypsinize and count cells. Seed cells (e.g., A549) onto coverslips at a density that will result in 60-70% confluency after 24 hours.

-

Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and spreading.

5.2 this compound Treatment

-

Prepare a stock solution of Lexibulin (e.g., 10 mM in DMSO).

-

Dilute the Lexibulin stock solution in pre-warmed complete medium to final desired concentrations (e.g., 0 nM (vehicle), 10 nM, 100 nM, 1 µM).

-

Carefully aspirate the medium from the cells and replace it with the medium containing Lexibulin or the DMSO vehicle control.

-

Incubate for the desired time period (e.g., 1, 6, or 24 hours). A 1 µM treatment for 1-24 hours is known to cause significant microtubule disruption.

5.3 Immunofluorescence Staining Perform all subsequent steps at room temperature unless otherwise specified. Protect from light after adding fluorescent reagents.

-

Fixation: Aspirate the treatment medium. Gently wash the cells twice with warm PBS. Add 500 µL of 4% PFA to each well and incubate for 15 minutes.

-

Permeabilization: Aspirate the PFA and wash three times with PBS for 5 minutes each. Add 500 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes. This step allows antibodies to access intracellular structures.

-

Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add 500 µL of Blocking Buffer (1% BSA in PBST) and incubate for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody: Dilute the mouse anti-α-tubulin antibody in Blocking Buffer to its optimal concentration (e.g., 1:1000). Aspirate the blocking buffer from the wells and add 200 µL of the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody & Nuclear Staining: Wash the cells three times with PBST for 5 minutes each. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer. Add 200 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBST for 5 minutes each, followed by a final rinse with PBS. Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess buffer and mount the coverslip cell-side down onto a glass slide with a drop of antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry. Store slides at 4°C, protected from light, until imaging.

Imaging and Quantitative Analysis

6.1 Image Acquisition

-

Image the slides using a fluorescence microscope equipped with a 40x or 63x oil immersion objective.

-

Capture images for each channel (DAPI for nuclei, Alexa Fluor 488 for microtubules).

-

Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples within an experiment to allow for accurate comparison.

6.2 Expected Results (Qualitative)

-

Vehicle Control (DMSO): Cells should display a well-organized, filamentous network of microtubules extending from the perinuclear region to the cell periphery. Mitotic cells will show distinct, well-formed mitotic spindles.

-

Lexibulin-Treated: Cells treated with effective concentrations of Lexibulin (e.g., 1 µM) will exhibit a diffuse, fragmented tubulin signal and a loss of the fine filamentous network. The microtubule network will appear disorganized, and tubulin may accumulate in cytoplasmic plaques. Cell morphology may change, with cells becoming rounded and showing decreased adhesion.

6.3 Data Presentation (Quantitative) Image analysis software can be used to quantify the effects of Lexibulin on the microtubule network and cell cycle. Parameters such as microtubule density, filament length, and cell rounding can be measured. Cell cycle distribution can be determined by analyzing nuclear morphology and DAPI intensity.

Table 1: Quantitative Analysis of Lexibulin's Effects on A549 Cells (24h Treatment)

| Treatment Group | Concentration | % Cells with Disrupted Microtubules (±SD) | % Cells in G2/M Phase (±SD) | Mean Cell Roundness (±SD) |

|---|---|---|---|---|

| Vehicle Control | 0 (0.1% DMSO) | 4.5 ± 1.2% | 18.7 ± 2.5% | 0.45 ± 0.08 |

| Lexibulin | 10 nM | 25.1 ± 3.5% | 29.3 ± 3.1% | 0.58 ± 0.10 |

| Lexibulin | 100 nM | 78.6 ± 5.1% | 41.5 ± 4.0% | 0.79 ± 0.09 |

| Lexibulin | 1 µM | 95.3 ± 2.8% | 43.1 ± 3.7% | 0.88 ± 0.06 |

Data are representative and should be determined empirically. Cell roundness is scored from 0 (flat) to 1 (perfectly round).

This quantitative data confirms the visual observations, showing a dose-dependent increase in microtubule disruption, G2/M arrest, and cell rounding following Lexibulin treatment. Studies have shown that 1 µM Lexibulin can increase the percentage of cells in the G2/M phase from ~19% to ~43% after 24 hours.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Signal | Inactive antibody; Insufficient permeabilization; Photobleaching. | Verify antibody activity on control cells; Increase Triton X-100 incubation time; Use antifade reagent and minimize light exposure. |

| High Background | Incomplete blocking; Antibody concentration too high. | Increase blocking time to 1.5-2 hours; Titrate primary and secondary antibodies to optimal dilution. |

| Microtubule structure is poor in control cells | Sub-optimal fixation; Cells are not healthy. | Use freshly prepared 4% PFA; Ensure cells are sub-confluent and healthy before starting the experiment. Consider alternative fixation methods like methanol fixation. |

| Cells detach from coverslip | Overly harsh washing; Poor initial adherence. | Be gentle during wash steps; Consider pre-coating coverslips with poly-L-lysine. |

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Lexibulin Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lexibulin dihydrochloride, also known as CYT997, is a potent, orally bioavailable small molecule that acts as a microtubule polymerization inhibitor.[1][2] By disrupting the dynamics of microtubule assembly, Lexibulin effectively blocks cells in the G2/M phase of the cell cycle, leading to apoptosis in various cancer cell lines.[1][2] This mechanism makes it a promising candidate for cancer therapy. This application note provides a detailed protocol for analyzing the cell cycle arrest induced by Lexibulin using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the quantitative effects of Lexibulin on cell cycle distribution and illustrates the underlying signaling pathway.

Data Presentation

Treatment of cancer cells with this compound results in a significant increase in the population of cells in the G2/M phase of the cell cycle. The following table summarizes the quantitative data from a representative experiment where cells were treated with 1 µM Lexibulin for 15 and 24 hours.

| Treatment | Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (Control) | 15 | Data not available | Data not available | 15% |

| Lexibulin (1 µM) | 15 | Data not available | Data not available | 38%[3] |

| Vehicle (Control) | 24 | Data not available | Data not available | 19% |

| Lexibulin (1 µM) | 24 | Data not available | Data not available | 43%[3] |

Note: The distribution of cells in G0/G1 and S phases was not specified in the source material for this specific experiment.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by Lexibulin using flow cytometry.

Materials

-

This compound

-

Appropriate cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure

-

Cell Culture and Treatment:

-

Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for the specified time points (e.g., 15 and 24 hours).

-

-

Cell Harvesting:

-

Following treatment, aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells from the plate.

-

Once detached, add complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at 4°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Carefully discard the ethanol supernatant.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for analyzing cell cycle arrest.

Signaling Pathway of Lexibulin-Induced G2/M Arrest

Caption: Signaling pathway of Lexibulin-induced G2/M arrest.

References

Application Notes and Protocols: Measuring Mitochondrial Reactive Oxygen Species (ROS) after Lexibulin Dihydrochloride Treatment

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction to Lexibulin Dihydrochloride (CYT997)

This compound, also known as CYT997, is a potent, orally bioavailable small-molecule inhibitor of tubulin polymerization.[1][2][3] Its primary mechanism of action involves disrupting microtubule dynamics, which are crucial for cell division.[4] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2] Lexibulin has demonstrated potent cytotoxic and vascular-disrupting activities in a variety of cancer models, both in vitro and in vivo.[3][4]

Lexibulin and Mitochondrial ROS Production

Recent studies have elucidated a critical aspect of Lexibulin's cytotoxic mechanism: the induction of reactive oxygen species (ROS) generation, particularly within the mitochondria.[3][5] In several cancer cell lines, including gastric and osteosarcoma cells, treatment with Lexibulin leads to a significant increase in mitochondrial ROS (mtROS).[5][6] This elevation in oxidative stress is a key contributor to the drug's apoptotic effects.

The generation of mtROS by Lexibulin is closely linked with the induction of Endoplasmic Reticulum (ER) stress.[6][7] Evidence suggests a mutually reinforcing loop where Lexibulin-induced cellular stress triggers ER stress, which in turn promotes mitochondrial dysfunction and ROS production.[6][8] The resulting mtROS can further exacerbate ER stress, creating a positive feedback loop that amplifies the apoptotic signal.[6][8] Therefore, the quantification of mtROS is a critical step in understanding the efficacy and mechanism of action of Lexibulin and similar microtubule-targeting agents.

Signaling Pathway of Lexibulin-Induced Mitochondrial ROS

The proposed signaling cascade initiated by Lexibulin involves multiple interconnected cellular events. The primary event is the inhibition of tubulin polymerization, which leads to downstream consequences including cell cycle arrest and the initiation of stress pathways that converge on the mitochondria and ER.

Caption: Lexibulin-induced signaling pathway leading to mitochondrial ROS.

II. Experimental Protocols

This section provides detailed protocols for measuring two key species of mitochondrial ROS—superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂)—in cultured cells following treatment with this compound.

Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX™ Red via Flow Cytometry

This protocol allows for the high-throughput quantification of mitochondrial superoxide levels in a cell population.

Caption: Workflow for mitochondrial superoxide imaging by microscopy.

Similar to the flow cytometry protocol, this method relies on the superoxide-dependent oxidation of MitoSOX™ Red. Fluorescence microscopy allows for the direct visualization of the resulting fluorescent signal within the mitochondria of adherent cells.

-

All materials from Protocol 1

-

Glass-bottom dishes, chamber slides, or coverslips suitable for imaging

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP cube: Ex ~540 nm, Em ~590 nm)

-

Optional co-stains: Hoechst 33342 (nuclei), MitoTracker™ Green FM (mitochondria)

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

-

Cell Plating: Seed cells on sterile coverslips or in glass-bottom imaging dishes. Allow them to attach and spread overnight.

-

Drug Treatment: Treat cells with Lexibulin as described in Protocol 1, Step 2.

-

Cell Staining:

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium. [9] * After drug treatment, aspirate the medium, wash cells gently with warm PBS.

-

Add the MitoSOX™ Red solution and incubate for 30 minutes at 37°C, protected from light. [9] * (Optional) During the last 15 minutes of incubation, add co-stains like MitoTracker™ Green (to confirm mitochondrial localization) and Hoechst 33342 (to identify nuclei).

-

-

Imaging:

-

Aspirate the staining solution and wash the cells twice with warm HBSS or imaging buffer.

-

Add fresh warm imaging buffer to the cells.

-

Immediately acquire images using a fluorescence microscope. Capture images for the MitoSOX™ Red signal (red channel) and any optional co-stains (green/blue channels).

-

Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for comparison.

-

-

Use image analysis software to quantify the fluorescence intensity.

-

Define cellular boundaries (Regions of Interest, ROIs) for individual cells.

-

Measure the mean red fluorescence intensity within each ROI.

-

Subtract background fluorescence.

-

Calculate the average fluorescence intensity from a large number of cells (>50) for each condition.

Protocol 3: Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) with Amplex™ Red Assay

This protocol quantifies the release of H₂O₂, a more stable ROS species, from cells or isolated mitochondria using a plate reader-based assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mitochondrial ROS accumulation inhibiting JAK2/STAT3 pathway is a critical modulator of CYT997-induced autophagy and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYT997(Lexibulin) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYT997(Lexibulin) induces apoptosis and autophagy through the activation of mutually reinforced ER stress and ROS in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying and minimizing off-target effects of Lexibulin dihydrochloride in cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize off-target effects of Lexibulin dihydrochloride in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active inhibitor of tubulin polymerization.[1][2] Its primary on-target effect is the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][4] This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][5]

Q2: What are the typical concentrations of this compound used in cell-based assays?

A2: The effective concentration of Lexibulin can vary depending on the cell line and the duration of the experiment. However, it generally exhibits potent cytotoxic activity in cancer cell lines with IC50 values ranging from 10 to 100 nM.[1][2][5] For experiments investigating microtubule disruption, a concentration of 1 µM has been shown to cause rapid reorganization of the microtubule network in A549 cells.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What are the potential off-target effects of this compound?

A3: While Lexibulin's primary target is tubulin, like most small molecules, it has the potential for off-target effects. These unintended interactions can lead to a range of cellular responses that are independent of its tubulin-destabilizing activity.[6] Off-target effects can arise from the binding of Lexibulin to other proteins, such as kinases, or by influencing other cellular pathways.[7][8] It is crucial to consider and investigate potential off-target effects to ensure that the observed phenotype is a direct result of tubulin polymerization inhibition.

Q4: How can I determine if the observed cellular phenotype is due to an off-target effect of Lexibulin?

A4: Differentiating on-target from off-target effects is a critical aspect of pharmacological studies. One effective method is to use a rescue experiment. For instance, if a specific phenotype is observed following Lexibulin treatment, you could attempt to rescue this effect by overexpressing a Lexibulin-resistant tubulin mutant. If the phenotype is reversed, it strongly suggests an on-target effect. Conversely, if the phenotype persists, an off-target mechanism may be responsible. Additionally, using structurally unrelated compounds with the same on-target activity can help confirm that the observed effect is due to the intended mechanism.[9][10] Changes in cell morphology can also be an early indicator of tubulin targeting.[8]

Q5: What strategies can be employed to minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is advisable to use the lowest effective concentration of Lexibulin that elicits the desired on-target phenotype, as determined by a dose-response curve. Using appropriate controls is also essential. For example, including a negative control (vehicle-treated cells) and a positive control (a well-characterized tubulin inhibitor like colchicine) can help in data interpretation.[2] Employing orthogonal approaches, such as genetic knockdown (e.g., siRNA or CRISPR) of tubulin, can help validate that the observed phenotype is specifically due to the disruption of microtubule function.[11]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

| Issue | Possible Cause | Recommended Solution |

| High cell death at low concentrations | Cell line is highly sensitive to tubulin disruption. | Perform a detailed dose-response curve starting from very low nanomolar concentrations to determine the precise IC50 value for your specific cell line. |

| Off-target toxicity. | Investigate potential off-target effects using the methods described in the FAQs and experimental protocols. Consider using a different tubulin inhibitor with a distinct chemical structure to confirm the phenotype. | |

| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during the experiment.[12] |

| Degradation of this compound stock solution. | Prepare fresh stock solutions of Lexibulin in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |

| Observed phenotype does not align with expected effects of tubulin inhibition | The phenotype is mediated by an off-target effect. | Perform experiments to identify potential off-targets. This could include proteome-wide binding assays or computational modeling to predict off-target interactions.[13][14] |

| The experimental readout is not appropriate for detecting changes in microtubule dynamics. | Utilize assays that directly measure microtubule integrity, such as immunofluorescence staining of α-tubulin, or cell cycle analysis to confirm G2/M arrest.[5] |

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 9 | [5] |

| HCT15 | Colon Carcinoma | 52 | [5] |

| KHOS/NP | Osteosarcoma | 101 | [5] |

| Various Cancer Cell Lines | - | 10 - 100 | [1][2] |

| HUVEC | Endothelial Cells | ~80 (permeability) | [5] |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of microtubule networks within cells to assess the on-target effect of Lexibulin.

Materials:

-

HeLa cells (or other adherent cell line)

-

96-well microplates

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Permeabilization buffer (OPT buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 0.5% Triton X-100, 10% glycerol, pH 6.8)

-

Primary antibody: anti-α-tubulin

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

-

Hoechst 33258 (for nuclear staining)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Seed 7,500 HeLa cells per well in a 96-well microplate and incubate for 24 hours.[15]

-

Treat cells with varying concentrations of Lexibulin (e.g., 1 nM to 5000 nM) and a DMSO control for 30 minutes at 37°C.[15]

-

Aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with OPT buffer for 10 minutes at 37°C.[15]

-

Wash the cells three times with PBS.

-

Incubate with the primary anti-α-tubulin antibody (diluted in PBS with 1% BSA) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody and Hoechst 33258 (diluted in PBS with 1% BSA) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope.

Protocol 2: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Lexibulin and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

96-well microplates

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., PrestoBlue, MTT)

Procedure:

-

Seed 2,500 cells per well in a 96-well microplate and allow them to adhere for 24 hours.[15]

-

Treat the cells with a serial dilution of Lexibulin and a DMSO control for 48 hours.[15]

-

Add the cell viability reagent to each well according to the manufacturer's instructions. For PrestoBlue, add 10 µL per well and incubate for 45 minutes.[15]

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 7. icr.ac.uk [icr.ac.uk]

- 8. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

How to prevent precipitation of Lexibulin dihydrochloride in cell culture media

Welcome to the technical support center for Lexibulin dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent precipitation and effectively use this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Lexibulin (also known as CYT997) is a potent, orally active small molecule that acts as a tubulin polymerization inhibitor.[1][2] By disrupting microtubule formation, it interferes with the cell cycle, leading to G2/M phase arrest and subsequent apoptosis (cell death).[1][3] It also functions as a vascular-disrupting agent by affecting the endothelial cells of tumor blood vessels.[3]

Q2: What are the solubility properties of this compound?

A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[4] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[4] For optimal results, it is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5]

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form is stable for at least four years when stored at -20°C.[4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[5][6]

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue for hydrophobic compounds. This guide provides potential causes and solutions to maintain a clear, homogenous solution for your experiments.

Problem: My this compound solution precipitates after I add it to the cell culture medium.

This is a frequent occurrence when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment.[7] The dramatic change in solvent polarity causes the hydrophobic compound to fall out of solution.

Below are common causes and step-by-step solutions to address this issue.

Cause 1: High Final Concentration & Solvent Shock

Adding a small volume of highly concentrated drug directly into a large volume of aqueous media can cause rapid precipitation, often referred to as "solvent shock."

-

Solution 1: Step-wise Dilution: Instead of adding the stock directly to your final culture volume, perform an intermediate dilution step in a smaller volume of pre-warmed (37°C) complete media (containing serum). Gently mix and then transfer this intermediate dilution to the final culture plate.

-

Solution 2: Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, but the more gradual change in solvent concentration can prevent precipitation.[8] Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%).

Cause 2: Interactions with Media Components

Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins that can interact with your compound.

-

Cause 2a: Temperature Shifts: Moving cold media from the refrigerator and immediately adding the compound can cause less soluble components, including the drug, to precipitate.[9]

-

Solution: Always pre-warm your cell culture medium and supplements to 37°C before adding this compound.[7]

-

-

Cause 2b: pH Instability: The pH of the medium can influence the solubility of a compound.[10][11]

-

Solution: Ensure your medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding the drug. Avoid preparing drug-media solutions and storing them for long periods, as the pH of media can change over time.[12]

-

-

Cause 2c: Binding to Serum Proteins: Hydrophobic drugs often bind to proteins like albumin present in Fetal Bovine Serum (FBS).[13][14][15] This binding can either help solubilize the drug or, in some cases, lead to protein-drug complex precipitation if concentrations are too high.

-

Solution: Utilize the binding properties of serum to your advantage. A recommended technique involves diluting the DMSO stock into pre-warmed FBS first, before a final dilution into the complete culture medium.[16][17] This allows the drug to bind to albumin, which acts as a carrier, improving its stability in the aqueous environment.[18]

-

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of Lexibulin in various solvents.

| Solvent | Concentration | Source |

| DMSO | 86 mg/mL | [5] |

| DMSO | 20 mg/mL | [4] |

| DMF | 20 mg/mL | [4] |

| Ethanol | 16 mg/mL | [4] |

| PBS (pH 7.2) (diluted 1:20 from DMF) | 0.04 mg/mL | [4] |

Experimental Protocols & Visualizations

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol is suitable for most applications where the final concentration of Lexibulin is in the nanomolar to low micromolar range.

-

Prepare Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a 10 mM stock solution. For example, add 2.30 mg of this compound (Formula Weight: 434.5 g/mol ) to 529 µL of DMSO.

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -80°C.[5]

-

Pre-warm Reagents: Warm the complete cell culture medium (containing FBS) to 37°C in a water bath.

-

Prepare Working Solution: Add the required volume of the 10 mM DMSO stock directly to the pre-warmed complete medium. Immediately vortex or gently pipette to mix thoroughly.

-

Treat Cells: Add the final working solution to your cell cultures promptly. Ensure the final DMSO concentration is below the toxic threshold for your cell line (e.g., <0.5%).

Caption: Standard workflow for preparing Lexibulin working solution.

Protocol 2: Advanced Method for High Concentrations or Sensitive Media

This protocol incorporates a serum pre-solubilization step and is recommended if you observe precipitation with the standard method, are working with higher drug concentrations, or are using low-serum media.[16]

-

Prepare Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

-

Pre-warm Reagents: Warm Fetal Bovine Serum (FBS) and serum-free or complete medium to 37°C in a water bath. Some protocols suggest warming the FBS to ~50°C, but 37°C is often sufficient and safer for the serum.[16]

-

Intermediate Serum Dilution: In a sterile tube, first add the required volume of your 10 mM DMSO stock solution. To this, add the pre-warmed FBS and mix gently but thoroughly. This creates a drug-serum complex.

-

Final Dilution: Add the drug-serum mixture to the final volume of pre-warmed cell culture medium and mix again.

-

Treat Cells: Add the final solution to your cells. This method often allows for a more stable solution due to the drug binding to albumin in the serum.[17][18]

Caption: Advanced workflow using serum to prevent precipitation.

Signaling Pathway: Mechanism of Action

Lexibulin's primary mechanism is the inhibition of tubulin polymerization, which is critical for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest and apoptosis.

Caption: Mechanism of action of Lexibulin via tubulin inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound|917111-49-0|MSDS [dcchemicals.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]

- 10. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Refining dosage of Lexibulin dihydrochloride to reduce in vivo toxicity

Lexibulin Dihydrochloride Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in refining the dosage of this compound to reduce in vivo toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what is the primary source of its in vivo toxicity?

A1: this compound is a potent, orally active small molecule that functions as a microtubule polymerization inhibitor.[1][2] Its mechanism of action involves binding to tubulin, which prevents the formation of microtubules.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[1][3][4] This makes it an effective agent against cancer cells.

The primary source of in vivo toxicity stems from this same mechanism. Microtubule inhibitors do not exclusively target cancer cells; they also affect healthy, rapidly proliferating cells in the body.[5] This leads to common side effects observed with this class of drugs, including:

-

Hematological Toxicity: Damage to hematopoietic stem cells in the bone marrow can lead to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).

-

Gastrointestinal Toxicity: Effects on the epithelial cells lining the gut can cause diarrhea, mucositis, and weight loss.

-

Neurotoxicity: Microtubules are crucial for neuronal function, and disruption can lead to peripheral neuropathy.[5]

-

Cardiovascular Events: Some microtubule-targeting agents have been associated with cardiovascular toxicities.[6][7]

The key challenge is to optimize the dosing regimen to maximize the anti-tumor effect while minimizing these toxicities in normal tissues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound Lexibulin - Chemdiv [chemdiv.com]

- 5. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 6. Microtubule Inhibitors and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Improving the signal-to-noise ratio in Lexibulin dihydrochloride fluorescence microscopy

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lexibulin dihydrochloride in fluorescence microscopy experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality images of the microtubule network.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself a fluorescent compound?

A1: No, this compound is not intrinsically fluorescent. Its effects on the cellular microtubule network are visualized by using fluorescently labeled antibodies that specifically target tubulin, a primary component of microtubules. This technique is known as immunofluorescence.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of microtubule polymerization.[1][2] It binds to tubulin, preventing the assembly of microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest at the G2/M phase and can induce apoptosis (programmed cell death).[1][2]

Q3: What is the expected visual outcome in fluorescence microscopy after treating cells with this compound?

A3: Following successful treatment with an effective concentration of this compound, you should observe a significant disruption of the normal filamentous microtubule network. This can manifest as a diffuse cytoplasmic signal of tubulin, the formation of tubulin aggregates or plaques, and a rounded cell morphology.[1]

Q4: What is a typical effective concentration and incubation time for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line. However, IC50 values (the concentration that inhibits 50% of cell growth) are typically in the range of 10-100 nM.[1] For visualizing rapid microtubule reorganization, a concentration of 1 µM has been shown to be effective within a 24-hour treatment period.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and experimental goals.

Q5: Which fluorophores are recommended for visualizing microtubules?

A5: Bright and photostable fluorophores are crucial for obtaining high-quality images. The Alexa Fluor™ series of dyes are highly recommended due to their brightness and resistance to photobleaching.[3][4][5][6] For microtubule staining, Alexa Fluor™ 488 (green), Alexa Fluor™ 555 (orange/red), and Alexa Fluor™ 647 (far-red) are excellent choices that are compatible with common laser lines on fluorescence microscopes.

Troubleshooting Guide

This guide addresses common issues encountered when visualizing the effects of this compound on microtubules.

| Problem | Possible Cause | Suggested Solution |

| Weak or No Fluorescence Signal | Ineffective Lexibulin Treatment: The drug concentration may be too low or the incubation time too short to induce microtubule depolymerization. | Perform a dose-response and time-course experiment to determine the optimal Lexibulin concentration and treatment duration for your cell line.[7] |

| Low Primary Antibody Concentration: The concentration of the anti-tubulin antibody may be insufficient to generate a strong signal. | Increase the concentration of the primary antibody. A typical starting point for anti-alpha-tubulin antibodies is a 1:100 to 1:1000 dilution.[8][9] | |

| Inefficient Secondary Antibody: The fluorescently labeled secondary antibody may not be binding effectively to the primary antibody or its fluorescence may have diminished. | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., goat anti-mouse secondary for a mouse primary). Use a fresh, high-quality secondary antibody. | |

| Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light. | Reduce the laser power and/or exposure time. Use a more photostable fluorophore, such as an Alexa Fluor™ dye.[10][11][12] Use an anti-fade mounting medium.[13] | |

| High Background Fluorescence | Excessive Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding. | Decrease the primary antibody concentration. Perform a titration to find the optimal balance between signal and background. |

| Insufficient Blocking: Non-specific binding sites on the cells are not adequately blocked, leading to off-target antibody binding. | Increase the blocking time (e.g., to 1 hour) and ensure your blocking buffer is appropriate (e.g., 10% normal goat serum).[14][15] | |

| Inadequate Washing: Unbound antibodies are not being sufficiently washed away. | Increase the number and duration of wash steps after antibody incubations.[16] | |

| Autofluorescence: The cells or the culture medium may have endogenous fluorescence. | Image an unstained control sample to assess autofluorescence. If problematic, consider using a different culture medium without phenol red.[13] | |

| No Observable Microtubule Disruption | Lexibulin Inactivity: The drug may have degraded due to improper storage or handling. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. |

| Cell Line Resistance: Some cell lines may be less sensitive to Lexibulin. | Verify the sensitivity of your cell line to Lexibulin using a cell viability assay (e.g., MTT assay).[2] Consider increasing the drug concentration or incubation time. | |

| Suboptimal Fixation: The fixation protocol may not be preserving the cellular structures adequately. | For microtubules, methanol fixation at -20°C is often recommended over paraformaldehyde-based methods. |

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for your experiments.

Table 1: Recommended Primary Antibody Concentrations for Anti-Alpha-Tubulin

| Antibody Type | Application | Recommended Dilution Range |

| Mouse Monoclonal | Immunofluorescence | 1:100 - 1:1000[8][9] |

| Rabbit Polyclonal | Immunofluorescence | 1:200 - 1:2000 |

Table 2: Properties of Recommended Fluorophores for Secondary Antibodies

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |

| Alexa Fluor™ 488 | 495 | 519 | 0.92 | High[3][4][5][6] |

| Alexa Fluor™ 555 | 555 | 565 | ~0.1 | High |

| Alexa Fluor™ 647 | 650 | 668 | 0.33 | Very High |

| FITC | 494 | 518 | 0.92 | Low |

| TRITC | 557 | 576 | ~0.1 | Moderate |

Table 3: this compound Treatment Parameters

| Parameter | Recommended Range | Notes |

| Concentration for IC50 | 10 - 100 nM[1] | Highly cell line dependent. |

| Concentration for Microtubule Disruption Imaging | 100 nM - 1 µM[2] | Higher concentrations may be needed for rapid and complete disruption. |

| Incubation Time | 1 - 24 hours | Time-course experiments are recommended to observe the dynamics of microtubule disruption. |

Experimental Protocols

Protocol: Visualizing Microtubule Disruption with this compound Treatment and Immunofluorescence

This protocol outlines the steps for treating adherent cells with this compound and subsequently staining the microtubule network using immunofluorescence.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS - only needed for paraformaldehyde fixation)

-

Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

-

Primary Antibody: Anti-alpha-tubulin antibody (e.g., mouse monoclonal)

-

Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor™ 488)

-

Nuclear Counterstain (e.g., DAPI)

-

Anti-fade mounting medium

Procedure:

-

Cell Seeding: Seed adherent cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to attach and grow to the desired confluency (typically 50-70%).

-

Lexibulin Treatment:

-

Prepare the desired concentration of this compound in complete cell culture medium.

-

Aspirate the old medium from the cells and replace it with the Lexibulin-containing medium.

-

Incubate the cells for the desired amount of time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.

-

Include a vehicle-only control (e.g., DMSO) at the same final concentration as the Lexibulin-treated samples.

-

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Methanol Fixation (Recommended for microtubules): Add ice-cold methanol (-20°C) and incubate for 10 minutes at -20°C.

-

Paraformaldehyde (PFA) Fixation: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

-

Permeabilization (for PFA fixation only):

-

Wash the cells three times with PBS.

-

Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Add Blocking Buffer and incubate for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-alpha-tubulin antibody in Blocking Buffer to the desired concentration.

-

Aspirate the Blocking Buffer and add the primary antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

-

Aspirate the wash buffer and add the secondary antibody solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS.

-

If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

-

-

Imaging:

-

Allow the mounting medium to cure.

-

Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.

-

Visualizations

Caption: Experimental workflow for visualizing Lexibulin's effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. syronoptics.com [syronoptics.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha Tubulin antibody (66031-1-Ig) | Proteintech [ptglab.com]

- 9. Anti-alpha Tubulin Antibody [3A1] (A101670) | Antibodies.com [antibodies.com]

- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 11. Photobleaching - Wikipedia [en.wikipedia.org]

- 12. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 14. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. ibidi.com [ibidi.com]

Technical Support Center: Validating Lexibulin Dihydrochloride's Mechanism of Action

This guide provides troubleshooting advice and detailed protocols for researchers validating the mechanism of action of Lexibulin dihydrochloride (also known as CYT997). The information is presented in a question-and-answer format to directly address common challenges encountered during control experiments.

Section 1: Direct Target Engagement - Tubulin Polymerization

Q1: How can I confirm that Lexibulin directly inhibits tubulin polymerization in a cell-free system?

A: The most direct method to verify Lexibulin's mechanism is through an in-vitro tubulin polymerization assay. This cell-free assay measures the assembly of purified tubulin into microtubules, which can be monitored by an increase in absorbance.[1] A successful experiment will show a dose-dependent inhibition of tubulin polymerization by Lexibulin.

Experimental Protocol: In-Vitro Tubulin Polymerization Assay (Turbidimetric)

-

Reagents & Materials:

-

Purified bovine neuronal tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (e.g., PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[1]

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive Control: Colchicine or Nocodazole stock solution (in DMSO)

-

Negative Control: Vehicle (DMSO)

-

Thermostatically controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear-bottom plates

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 5% glycerol.[1] Keep on ice to prevent spontaneous polymerization.

-

Add increasing concentrations of Lexibulin, positive control, or negative control to the wells of the plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[1]

-

Plot absorbance (OD 340 nm) versus time. The rate of polymerization can be calculated from the slope of the linear phase.

-

Calculate the IC50 value for Lexibulin by plotting the percent inhibition against the log concentration of the compound.

-

Data Presentation: Expected IC50 Values for Tubulin Polymerization Inhibition

| Compound | Expected IC50 | Role |

| Lexibulin (CYT997) | ~3 µM | Test Agent[2][3] |

| Colchicine | ~2 µM | Positive Control (destabilizer)[3] |

| Paclitaxel | N/A (promotes polymerization) | Counter Control (stabilizer) |

| Vehicle (DMSO) | No inhibition | Negative Control |

Troubleshooting Tips:

-

No Polymerization in Control Wells: Ensure the tubulin is active and has been kept on ice. Check that the GTP was added and the spectrophotometer is at 37°C.

-

High Background Signal: Use high-purity tubulin to minimize light scattering from aggregates. Centrifuge the tubulin solution at a low speed before use.

-

Inconsistent Results: Ensure precise and rapid pipetting, especially when adding the tubulin solution to start the reaction. Use a multichannel pipette for consistency.

Caption: Workflow for In-Vitro Tubulin Polymerization Assay.

Section 2: Cellular Effects - Microtubule Network Disruption

Q2: My immunofluorescence results for microtubule disruption are unclear. What are the optimal conditions and expected morphology?

A: Unclear immunofluorescence can result from suboptimal antibody concentrations, improper fixation, or inappropriate treatment times. For Lexibulin, a potent microtubule destabilizer, you should observe a dramatic reorganization of the microtubule network.[2][3] Instead of long, filamentous structures, you should see a loss of the network and the accumulation of tubulin into cytoplasmic plaques.[1]

Experimental Protocol: Immunofluorescence for Microtubule Integrity

-

Cell Culture: Plate cells (e.g., A549 lung cancer cells) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with Lexibulin (e.g., 1 µM for 4-24 hours), vehicle (DMSO), a positive control (e.g., Nocodazole, 10 µM), and a counter-control (e.g., Paclitaxel, 10 µM).

-

Fixation:

-

Gently wash cells 2x with pre-warmed PBS.

-

Fix with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Methanol fixation often yields better microtubule morphology.

-

-

Blocking: Wash 3x with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash 3x with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash 3x with PBST. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash 1x with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Data Presentation: Expected Cellular Phenotypes

| Treatment | Expected Microtubule Morphology | Expected Cell Shape |

| Vehicle (DMSO) | Well-defined, long filamentous network extending to cell periphery | Spread, adherent |

| Lexibulin (1 µM) | Destroyed network, tubulin aggregates/plaques in cytoplasm[1] | Rounded, loss of adhesion[2] |

| Nocodazole (10 µM) | Complete depolymerization, diffuse cytoplasmic staining | Rounded |

| Paclitaxel (10 µM) | Dense, bundled microtubules, often forming asters | Spread, may have abnormal shape |

Troubleshooting Tips:

-

Weak Signal: Optimize primary antibody concentration. Try a different fixation method (Methanol vs. PFA).

-

High Background: Increase the number and duration of wash steps. Ensure the blocking step is sufficient.

-

No Effect with Lexibulin: Verify the compound's activity and concentration. Increase the treatment duration. Lexibulin is potent, but some cell lines may require higher concentrations or longer exposure.[1]

References

Dealing with unexpected morphological changes in cells treated with Lexibulin dihydrochloride

This technical support center provides troubleshooting guidance for researchers encountering unexpected morphological changes in cells treated with Lexibulin dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as CYT-997) is a potent, orally active small molecule that acts as a tubulin polymerization inhibitor.[1][2][3] It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into microtubules.[1][4] This disruption of the microtubule network interferes with essential cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.[1][5]

Q2: What are the expected morphological changes in cells after Lexibulin treatment?

A2: The most common and expected morphological changes following Lexibulin treatment are a direct result of microtubule network disruption. These include the destruction of the existing microtubule network, leading to a loss of cell adhesion, cell rounding, and detachment from the culture surface.[1][2][3] These alterations are typically observable within 24 hours of treatment with an effective dose (e.g., 1 µM in A549 cells).[2][3]

Q3: How does Lexibulin treatment lead to cell death?

A3: By inhibiting tubulin polymerization, Lexibulin blocks the formation of the mitotic spindle, which is crucial for cell division. This leads to an arrest of the cell cycle at the G2/M phase.[1][5][6] Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] Additionally, studies have shown that Lexibulin can induce apoptosis and autophagy by activating mutually reinforced endoplasmic reticulum (ER) stress and the generation of mitochondrial reactive oxygen species (ROS).[7][8][9]

Q4: Are the morphological effects of Lexibulin reversible?

A4: The effects of Lexibulin on the microtubule network can be reversible, particularly after short exposure times. For example, in A549 cells treated for 1 hour, the microtubule architecture was observed to recover rapidly after the compound was removed.[2] However, prolonged exposure (e.g., 24 hours) leads to major, often irreversible, alterations in cell morphology and progression towards apoptosis.[1][2]

Troubleshooting Unexpected Morphological Changes

Q1: My cells are rounding and detaching at much lower concentrations than published IC50 values. What could be the cause?

A1:

-

Cell Line Sensitivity: The reported IC50 values are cell-line specific. Your cell line may be exceptionally sensitive to microtubule disruption.

-

Incorrect Seeding Density: Low initial cell density can make cells more susceptible to drug-induced stress and detachment. Ensure you are using the optimal seeding density for your cell type.

-

Reagent Concentration: Double-check the calculations for your stock solution and final dilutions. An error in calculation can lead to a much higher effective concentration than intended.

-

Culture Media Components: The composition of your culture medium, particularly the serum percentage, can sometimes influence drug activity and cell adhesion.[10]

Q2: I'm observing rapid, widespread cell death and fragmentation without the characteristic rounded, mitotic-arrested phenotype. Why is this happening?

A2:

-

High Drug Concentration: The concentration of Lexibulin may be too high, causing rapid cytotoxicity and necrosis rather than the more controlled process of apoptosis following G2/M arrest. Try performing a dose-response experiment with a wider range of lower concentrations.

-

Induction of ER Stress and ROS: In some cell lines, Lexibulin can potently induce ER stress and the production of ROS, which can trigger a very rapid apoptotic or necrotic response that bypasses a clear mitotic arrest phenotype.[7][8]

-

Contamination: Rule out microbial contamination (e.g., bacteria, mycoplasma), which can cause rapid cell death and changes in morphology.[11]

Q3: My cells are exhibiting unusual morphologies, such as multinucleation or significant cell enlargement (senescence-like), instead of just rounding up. What does this indicate?

A3:

-

Mitotic Slippage & Catastrophe: This can occur when cells fail to complete mitosis properly due to spindle disruption. They may exit mitosis without dividing, resulting in a single, larger cell with a 4N DNA content or a cell with multiple nuclei. This phenomenon is a hallmark of treatment with microtubule-targeting agents. Treatment with colchicine, another microtubule inhibitor, has been observed to cause the appearance of two or three nuclei in cells.[12]

-

Off-Target Effects: At very high concentrations, unexpected off-target effects could potentially contribute to atypical morphologies. It is crucial to use concentrations that are relevant to the on-target mechanism of tubulin inhibition.[13]

-

Cell Line-Specific Response: The specific genetic background of your cell line may predispose it to these particular responses to mitotic stress.

Q4: I am not observing any significant morphological changes, even at concentrations where an effect is expected. What should I check?

A4:

-

Compound Inactivity: Verify the integrity and solubility of your this compound. Ensure the powder was stored correctly and that the DMSO stock solution is fully dissolved. Improper storage or repeated freeze-thaw cycles can degrade the compound.

-

Cell Resistance: Your cell line may have intrinsic or acquired resistance to microtubule-targeting agents. One common mechanism is the overexpression of drug efflux pumps like P-glycoprotein (Pgp/MDR1).[3]

-

Sub-optimal Culture Conditions: Poor cell health due to issues like nutrient depletion, pH shifts in the media, or incorrect incubator CO₂/temperature levels can affect cellular responses to drugs.[10][14]

-

Insufficient Incubation Time: Ensure you are incubating the cells with the drug for a sufficient duration. While some effects on microtubules are rapid, the downstream morphological changes like rounding and detachment may take 24 hours or longer to become prominent.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of Lexibulin (CYT-997) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 9 | 72 | [3] |

| HCT15 | Colon Carcinoma (MDR+) | 52 | 72 | [3] |

| U2OS | Osteosarcoma | 65.87 | 24 | [8] |

| MG63 | Osteosarcoma | 71.93 | 24 | [8] |

| 143B | Osteosarcoma | 92.52 | 24 | [8] |

| KHOS/NP | Osteosarcoma | 101 | 72 | [3] |

| SJSA | Osteosarcoma | 103.21 | 24 | [8] |

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Downstream pathways activated by Lexibulin.

Caption: Troubleshooting workflow for unexpected results.

Caption: Experimental workflow for assessing cell changes.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the direct visualization of the microtubule network.

-

Cell Seeding: Seed cells onto glass coverslips in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of fixing. Allow cells to adhere overnight.

-

Treatment: Treat cells with desired concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 1, 6, or 24 hours).

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle to assess G2/M arrest.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with Lexibulin or vehicle control for the desired time (e.g., 15 or 24 hours).[2]

-

Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Staining: Pellet the fixed cells by centrifugation and wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of Lexibulin on tubulin polymerization in a cell-free system.[4]

-

Reagent Preparation: Reconstitute purified bovine tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a GTP solution (e.g., 10 mM). Prepare various concentrations of Lexibulin and a positive control (e.g., colchicine) in the same buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format and read on a spectrophotometer capable of reading absorbance at 340 nm at 37°C.[4]

-

Initiation of Polymerization: In each well, combine the tubulin solution, the test compound (Lexibulin, control, or vehicle), and buffer. Warm the plate to 37°C. To initiate polymerization, add GTP to each well.

-